molecular formula C19H35N5O7 B158916 Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate CAS No. 131696-94-1

Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate

Cat. No. B158916
CAS RN: 131696-94-1
M. Wt: 445.5 g/mol
InChI Key: DNARUNJLGFXUOM-GCPZOVCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate is a useful research compound. Its molecular formula is C19H35N5O7 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of “H-Thr-Asn-Val-Val-OMe”, focusing on unique applications:

Disease Mechanism Study

Peptides can mimic or inhibit biological pathways, making them useful tools for studying disease mechanisms and identifying potential therapeutic targets.

These applications are based on the general roles that peptides play in scientific research and are inferred from the search results . While specific studies on “H-Thr-Asn-Val-Val-OMe” were not found, it is likely that this compound could be used in similar contexts due to its peptide nature.

properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N5O7/c1-8(2)14(18(29)24-15(9(3)4)19(30)31-6)23-16(27)11(7-12(20)26)22-17(28)13(21)10(5)25/h8-11,13-15,25H,7,21H2,1-6H3,(H2,20,26)(H,22,28)(H,23,27)(H,24,29)/t10-,11+,13+,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNARUNJLGFXUOM-GCPZOVCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate

Q & A

Q1: What is the significance of studying peptide fragments like H-Thr-Asn-Val-Val-OMe in relation to the larger protein Eglin c?

A1: Eglin c, a 70 amino acid residue protein, exhibits potent inhibitory activity against several serine proteases, including leukocyte elastase, cathepsin G, and α-chymotrypsin [, ]. Studying smaller peptide fragments of Eglin c, such as H-Thr-Asn-Val-Val-OMe, allows researchers to pinpoint specific regions within the larger protein sequence responsible for interacting with and inhibiting these enzymes. This information is crucial for understanding the structure-activity relationship of Eglin c and potentially designing more targeted protease inhibitors.

Q2: How does the inhibitory profile of H-Thr-Asn-Val-Val-OMe differ from that of the full Eglin c protein? What does this tell us about the enzyme-inhibitor interactions?

A2: Research demonstrates that while Eglin c potently inhibits leukocyte elastase, cathepsin G, and α-chymotrypsin, the fragment H-Thr-Asn-Val-Val-OMe specifically inhibits only leukocyte elastase, showing no effect on cathepsin G or α-chymotrypsin [, ]. This key finding suggests that the interaction sites on Eglin c for each of these enzymes are distinct. The fact that H-Thr-Asn-Val-Val-OMe (representing residues 60-63 of Eglin c) selectively inhibits leukocyte elastase implies that this region of the protein plays a crucial role in binding to and inhibiting this specific protease. Further investigation into the binding interactions of this fragment with leukocyte elastase could provide valuable insights for designing more potent and specific inhibitors.

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